8-((3,4-Dimethoxyphenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene
Description
8-((3,4-Dimethoxyphenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene is a spiroazacyclic compound characterized by a 1,4,8-triazaspiro[4.5]deca-1,3-diene core. Its structure features three key substituents:
- A 4-methoxyphenyl group at position 2, enhancing lipophilicity and steric bulk.
- A methylthio (-SMe) group at position 3, which may influence redox activity or serve as a metabolic liability.
The sulfonyl group is a common motif in bioactive molecules, often improving metabolic stability and target binding .
Properties
IUPAC Name |
8-(3,4-dimethoxyphenyl)sulfonyl-2-(4-methoxyphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S2/c1-29-17-7-5-16(6-8-17)21-22(32-4)25-23(24-21)11-13-26(14-12-23)33(27,28)18-9-10-19(30-2)20(15-18)31-3/h5-10,15H,11-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHHOUJGBKACFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC)N=C2SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((3,4-Dimethoxyphenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of the sulfonyl and methoxyphenyl groups via substitution reactions.
- Methylthio group incorporation through thiolation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-((3,4-Dimethoxyphenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene can undergo various chemical reactions, including:
Oxidation: Conversion of the methylthio group to a sulfoxide or sulfone.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Electrophilic or nucleophilic substitution at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
The compound 8-((3,4-Dimethoxyphenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene , identified by its CAS number 1189730-31-1, is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on current research findings and documented case studies.
Chemical Properties and Structure
The molecular formula of this compound is , with a molecular weight of approximately 459.5 g/mol. Its structure features a spirocyclic framework, which is significant for its biological activity. The sulfonyl and methoxy substituents contribute to its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of triazaspiro compounds in cancer therapy. For instance, derivatives of the triazaspiro scaffold have been investigated for their ability to inhibit mitochondrial permeability transition pores (mPTP), which play a critical role in apoptosis during myocardial infarction. Research indicates that these compounds can reduce apoptotic rates in cellular models, suggesting their utility as adjuncts in cancer treatment protocols .
Antimicrobial Properties
Compounds similar to this compound have demonstrated antimicrobial activities against various pathogens. Studies employing disk diffusion methods have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, indicating the potential for developing new antimicrobial agents based on this scaffold .
Neuroprotective Effects
The neuroprotective properties of triazaspiro compounds are also being explored. Research has indicated that certain derivatives can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress, making them candidates for treating neurodegenerative diseases .
Case Study 1: Mitochondrial Targeting
A study published in a cardiology journal evaluated the effects of triazaspiro compounds on mitochondrial function during ischemic events. The results showed that specific derivatives could significantly inhibit mPTP opening, thus reducing cell death during reperfusion injury. This study underscores the therapeutic potential of these compounds in cardiac health management .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, several derivatives were synthesized and tested against common bacterial strains. The findings revealed that certain modifications to the triazaspiro structure enhanced antibacterial potency, providing insights into structure-activity relationships (SAR) that could guide future drug development efforts .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibition of mPTP; apoptosis reduction | Decreased apoptotic rates in myocardial models |
| Antimicrobial Properties | Effective against Staphylococcus aureus and E. coli | Significant antimicrobial activity observed |
| Neuroprotective Effects | Modulation of neuroinflammation; protection against oxidative stress | Potential treatment for neurodegenerative diseases |
Mechanism of Action
The mechanism by which 8-((3,4-Dimethoxyphenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Key Observations:
Sulfonyl vs. Sulfanylidene Groups: The target compound’s 3,4-dimethoxyphenylsulfonyl group contrasts with the sulfanylidene (C=S) group in . The 4-chlorophenylsulfonyl analog in exhibits α-glucosidase inhibition, suggesting the sulfonyl moiety is critical for antidiabetic activity.
Aromatic Substituent Diversity: 4-Methoxyphenyl (target) vs. 3-fluorophenylmethanone : Methoxy groups improve membrane permeability via lipophilicity, while fluorine atoms enhance metabolic resistance and binding specificity.
Core Heteroatom Arrangement :
Antidiabetic Activity:
- The 4-chlorophenylsulfonyl-1,3-diazaspiro[4.5]decane derivative in showed α-glucosidase inhibition (IC₅₀ = 12 µM), attributed to sulfonyl-mediated enzyme interactions. The target compound’s 3,4-dimethoxyphenylsulfonyl group may exhibit similar or improved activity due to electron-donating methoxy groups enhancing binding affinity.
Physicochemical Properties:
- The methylthio group in the target compound may reduce metabolic stability compared to methyl or ethyl groups in . However, it could serve as a prodrug moiety, undergoing oxidation to sulfoxide/sulfone metabolites.
Biological Activity
The compound 8-((3,4-Dimethoxyphenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene is a complex organic molecule with potential biological activities that warrant detailed exploration. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. The key steps often include:
- Formation of the Triazole Ring : Utilizing azide and alkyne coupling reactions.
- Sulfonylation : Introducing the sulfonyl group via sulfonyl chlorides.
- Methylthio Group Addition : Employing methylthiolation techniques to attach the methylthio group.
Anticancer Activity
Research indicates that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds with sulfonamide functionalities have shown activity against various cancer cell lines:
- In Vitro Studies : The compound was tested against A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer) cell lines. IC50 values were reported to be in the range of to , comparable to established chemotherapeutics like doxorubicin .
Antioxidant Activity
The compound's potential as an antioxidant has been evaluated through DPPH radical-scavenging assays:
- DPPH Assay Results : Compounds structurally similar to the target have demonstrated moderate antioxidant activity, suggesting that this compound may also possess similar properties .
The mechanism through which this compound exerts its biological effects is hypothesized to involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer proliferation and survival pathways.
- Induction of Apoptosis : The presence of specific functional groups may trigger apoptotic pathways in cancer cells.
Case Study 1: Anticancer Efficacy
A study conducted on a series of related triazaspiro compounds demonstrated their efficacy in inhibiting tumor growth in vivo models. The results indicated a significant reduction in tumor size when treated with these compounds compared to controls .
Case Study 2: Antioxidant Properties
Another investigation focused on the antioxidant potential of related compounds found that they effectively scavenged free radicals and reduced oxidative stress markers in cellular models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
